molecular formula C13H14BrN3OS B11368974 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]pentanamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]pentanamide

Cat. No.: B11368974
M. Wt: 340.24 g/mol
InChI Key: ITYOQOVSQSSQJP-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]pentanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromophenyl group attached to the thiadiazole ring, which is further connected to a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]pentanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Amidation: The final step involves the reaction of the bromophenyl-thiadiazole intermediate with pentanoyl chloride or pentanoic acid in the presence of a suitable base to form the pentanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]pentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The amide bond in the pentanamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides can be used under mild to moderate conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted thiadiazole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced forms of the thiadiazole ring.

    Hydrolysis: Pentanoic acid and corresponding amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. Thiadiazole derivatives have shown potential in inhibiting the growth of various pathogens and cancer cells.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]pentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may inhibit key enzymes involved in DNA replication, protein synthesis, or metabolic pathways, leading to the disruption of cellular functions and growth.

Comparison with Similar Compounds

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]pentanamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    Similar Compounds: Other thiadiazole derivatives such as 1,3,4-thiadiazole, 1,2,3-thiadiazole, and 1,2,5-thiadiazole.

    Uniqueness: The presence of the bromophenyl group and pentanamide moiety in this compound imparts unique chemical and biological properties, making it distinct from other thiadiazole derivatives.

Properties

Molecular Formula

C13H14BrN3OS

Molecular Weight

340.24 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]pentanamide

InChI

InChI=1S/C13H14BrN3OS/c1-2-3-4-11(18)15-13-16-12(17-19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,16,17,18)

InChI Key

ITYOQOVSQSSQJP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)Br

Origin of Product

United States

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